molecular formula C22H20ClFO5 B11161513 ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11161513
M. Wt: 418.8 g/mol
InChI Key: HWAZVSGZPNKGHT-UHFFFAOYSA-N
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Description

  • Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound with a complex structure. It belongs to the class of chromenones and is commonly used in medicinal chemistry.
  • The compound’s name provides insights into its composition:

      Ethyl group: Indicates the presence of an ethyl (C₂H₅) substituent.

      Chromenone core: The central chromenone ring (2H-chromen-3-one) is fused with other functional groups.

      Benzyl ether: The benzyl group (C₆H₅CH₂-) is attached via an ether linkage.

      Fluoro and chloro substituents: These halogen atoms enhance the compound’s pharmacological properties.

  • Preparation Methods

    • The synthesis of this compound involves several steps, including Suzuki–Miyaura coupling reactions. One common approach is the coupling of a boronate ester with an aryl halide using a palladium catalyst.
    • Specifically, the boronate ester (organoboron reagent) plays a crucial role in the Suzuki–Miyaura coupling. Boron reagents are generally mild, functional group-tolerant, and environmentally benign .
    • Industrial production methods may vary, but the Suzuki–Miyaura reaction remains a key step.
  • Chemical Reactions Analysis

      Reactions: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various reactions

      Common Reagents and Conditions:

      Major Products: The desired product is the coupled compound itself.

  • Scientific Research Applications

      Medicine: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate may have potential as a drug candidate due to its chromenone scaffold and halogen substituents. Further studies are needed to explore its pharmacological properties.

      Chemical Biology: Researchers investigate its interactions with biological targets.

      Industry: It could serve as a building block for other compounds.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular proteins or enzymes. It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
    • Specific molecular targets remain an area of ongoing research.
  • Comparison with Similar Compounds

    Remember that this compound’s detailed synthesis and applications are actively explored by researchers

    Properties

    Molecular Formula

    C22H20ClFO5

    Molecular Weight

    418.8 g/mol

    IUPAC Name

    ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

    InChI

    InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(24)10-19(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3

    InChI Key

    HWAZVSGZPNKGHT-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC1=O)C

    Origin of Product

    United States

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